molecular formula C14H15ClN2O B7594522 1-(6-Chloroquinolin-4-yl)piperidin-3-ol

1-(6-Chloroquinolin-4-yl)piperidin-3-ol

Cat. No. B7594522
M. Wt: 262.73 g/mol
InChI Key: KNMCLFCUOZUTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloroquinolin-4-yl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQPO and has a molecular weight of 284.79 g/mol.

Mechanism of Action

The mechanism of action of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells, bacteria, and viruses. It has also been found to modulate the immune system and regulate various biochemical pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune system. Moreover, it has been found to regulate various biochemical pathways in the body, including the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(6-Chloroquinolin-4-yl)piperidin-3-ol in lab experiments is its broad-spectrum activity against various pathogens. Moreover, it has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

Several future directions can be explored in the study of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Moreover, the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's, can also be explored. Additionally, the study of the mechanism of action of this compound can lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various scientific research fields. Its broad-spectrum activity against various pathogens and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol can be achieved through several methods. One of the most common methods is the reaction of 6-chloroquinolin-4-amine with 3-piperidinol in the presence of a suitable catalyst. The reaction takes place in a solvent and requires a specific temperature and pressure to yield the desired compound.

Scientific Research Applications

1-(6-Chloroquinolin-4-yl)piperidin-3-ol has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant antibacterial, antifungal, and antiviral properties. Moreover, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

1-(6-chloroquinolin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-10-3-4-13-12(8-10)14(5-6-16-13)17-7-1-2-11(18)9-17/h3-6,8,11,18H,1-2,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMCLFCUOZUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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